![molecular formula C19H26O7 B12426495 (4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione is a complex organic compound belonging to the class of macrolides and analogues. These compounds are characterized by a large lactone ring, which is a cyclic ester with at least twelve members .
Métodos De Preparación
The synthesis of (4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[124The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that can dissolve the reactants and products. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione has several scientific research applications:
Chemistry: Used as a model compound to study macrolide synthesis and reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in specific chemical reactions.
Mecanismo De Acción
The mechanism of action of (4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to (4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione include other macrolides and analogues, such as:
- (4S,8R)-8,16,18-Trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one
- (4S,5R,6Z,9S,10S,12E)-9,10,18-trihydroxy-4,5-dimethyl-16-(3-methylsulfonylpropoxy)-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione
These compounds share similar structural features but differ in their functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C19H26O7 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione |
InChI |
InChI=1S/C19H26O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h9-11,15,18,21-23H,3-8H2,1-2H3/t11-,15-,18+/m0/s1 |
Clave InChI |
QPIFMCLNACVAAT-GEWABHDNSA-N |
SMILES isomérico |
C[C@H]1CCCC(=O)[C@H]([C@H](CCCC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
SMILES canónico |
CC1CCCC(=O)C(C(CCCC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)


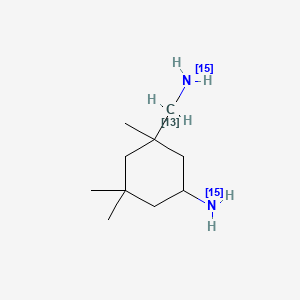

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)

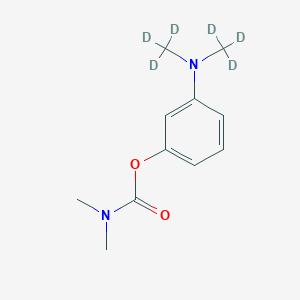
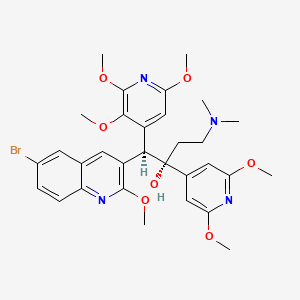
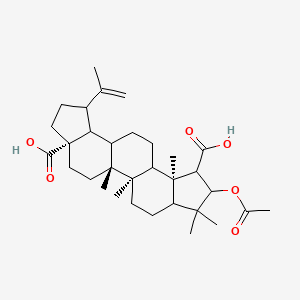
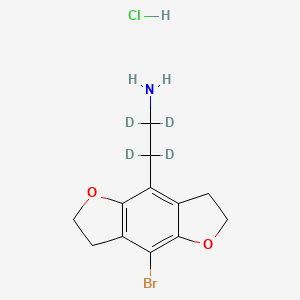
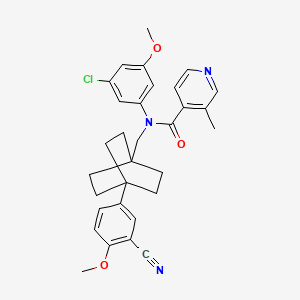
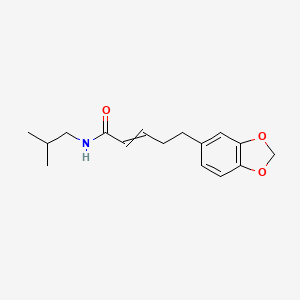
![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
